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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of Apitolisib
(GDC-0980), a potent, orally bioavailable dual inhibitor of Class | phosphoinositide 3-kinases
(PI3Ks) and the mammalian target of rapamycin (mTOR). This document summarizes key
guantitative data, details the experimental protocols for kinase activity assessment, and
visualizes the relevant signaling pathways to support further research and development efforts.

Quantitative Kinase Inhibition Profile of Apitolisib
(GDC-0980)

Apitolisib (GDC-0980) has been characterized as a potent inhibitor of all Class | PI3K isoforms
and mTOR. The inhibitory activity is typically measured as the half-maximal inhibitory
concentration (IC50) or the inhibition constant (Ki), which represent the concentration of the
inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Primary Target Inhibition by Apitolisib (GDC-
0980)
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Target Kinase IC50 / Ki (nM) Assay Type
PI3Ka 5 Cell-free
PI3KpB 27 Cell-free
PI3Kd 7 Cell-free
PI3Ky 14 Cell-free
mTOR 17 (Ki) Cell-free

Data sourced from references[1][2].

Table 2: Selectivity Against Other PI3K-Related Kinases
(PIKKSs)

Apitolisib demonstrates significant selectivity for PI3K/mTOR over other members of the PI3K-
related kinase (PIKK) family.

Target Kinase IC50 / Kiapp (nM)
DNA-PK 623 (Kiapp)
C2alpha 1300

VPS34 2000

C2beta 7940

Pl4Kalpha >10000

Pl4Kbeta >10000

Data sourced from reference[2].

The PIBK/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide
array of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its
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dysregulation is a hallmark of many cancers, making it a prime target for therapeutic
intervention. Apitolisib (GDC-0980) targets two key nodes in this pathway: PI3K and mTOR.
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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by Apitolisib.

Experimental Protocols for Kinase Selectivity
Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in
vitro kinase assays. The following are detailed methodologies for two commonly employed
assays for this purpose.

ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase
reaction. It is a homogeneous assay with high sensitivity.

Experimental Workflow:
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1. Reaction Setup 1. Kinase Reaction
Rrepare kinase reaction mix: Prepare kinase reaction mix:
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l defined time
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(€.0., 60 minutes) 2. Substrate Capture
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Gdd ADP-Glo™ ReagenD
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to remove free [y-32P]ATP
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l 3. Quantificatlon & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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